molecular formula C8H10ClNO2 B13304115 2-(2-Amino-5-chlorophenoxy)ethan-1-ol

2-(2-Amino-5-chlorophenoxy)ethan-1-ol

Cat. No.: B13304115
M. Wt: 187.62 g/mol
InChI Key: MXFZRDVQRVKMAR-UHFFFAOYSA-N
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Description

2-(2-Amino-5-chlorophenoxy)ethan-1-ol is an organic compound with the molecular formula C₈H₁₀ClNO₂ It is a derivative of phenoxyethanol, featuring an amino group and a chlorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-chlorophenoxy)ethan-1-ol typically involves the reaction of 2-amino-5-chlorophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:

    Starting Materials: 2-amino-5-chlorophenol and ethylene oxide.

    Catalyst: Sodium hydroxide.

    Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100-120°C, under a nitrogen atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-chlorophenoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(2-Amino-5-chlorophenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-chlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Amino-4-chlorophenoxy)ethan-1-ol
  • 2-(2-Amino-6-chlorophenoxy)ethan-1-ol
  • 2-(2-Amino-5-bromophenoxy)ethan-1-ol

Uniqueness

2-(2-Amino-5-chlorophenoxy)ethan-1-ol is unique due to the specific positioning of the amino and chlorine groups on the aromatic ring. This configuration imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(2-amino-5-chlorophenoxy)ethanol

InChI

InChI=1S/C8H10ClNO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4,10H2

InChI Key

MXFZRDVQRVKMAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCO)N

Origin of Product

United States

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